5-Chloro-N-cyclohexylpentanamide is a chemical compound with the molecular formula C11H20ClNO. It features a chloro group at the fifth position of a pentanamide chain, with a cyclohexyl group attached to the nitrogen atom. This compound is categorized as an amide and is notable for its potential applications in pharmaceuticals and organic synthesis.
Despite the lack of current information, the presence of 5-Chloro-N-cyclohexylpentanamide in scientific databases and commercial availability suggests potential future research applications. The specific functional groups present in the molecule (amide and chloro) could be of interest for researchers in various fields, including:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .
Several synthetic methods have been proposed for the preparation of 5-Chloro-N-cyclohexylpentanamide:
These methods reflect both laboratory-scale and potentially industrial applications for producing this compound efficiently .
5-Chloro-N-cyclohexylpentanamide finds applications primarily in:
The compound's unique structure allows it to participate in various chemical transformations, making it valuable in synthetic chemistry .
5-Chloro-N-cyclohexylpentanamide shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Chloro-N-(4-phenylmethoxy)cyclohexylpentanamide | C18H26ClNO2 | Contains a phenylmethoxy group; used in drug synthesis |
| N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | C12H16ClN3 | Features a tetrazole ring; used in pharmacology |
| 5-Chloro-2-pentanone | C5H9ClO | A simpler ketone structure; serves different applications |
Uniqueness: The presence of both the chloro group and the cyclohexyl moiety in 5-Chloro-N-cyclohexylpentanamide distinguishes it from other similar compounds, particularly regarding its potential biological activities and synthetic utility. Its specific structure allows for unique reactivity patterns that may not be present in other analogs .
The synthesis of 5-Chloro-N-cyclohexylpentanamide has been approached through various methodologies documented in academic literature, with particular emphasis on amide bond formation strategies that connect the 5-chloropentanoic acid derivative with cyclohexylamine [1]. The primary synthetic approaches identified in academic studies involve direct coupling reactions between activated carboxylic acid derivatives and the corresponding amine substrate .
One prominent synthetic methodology documented involves the reaction with cyclohexene as an intermediate step, utilizing concentrated sulfuric acid as a catalyst to facilitate the formation of the desired amide product [1]. This approach represents a novel retrosynthetic disconnection that employs readily accessible starting materials and demonstrates good functional group tolerance under mild reaction conditions [31].
Alternative synthetic strategies have been reported utilizing stannous chloride mediated transformations, where bromo-N-cyclohexyl-5-pentanamide serves as a precursor that undergoes chloride substitution to yield the target compound [6]. These methodologies demonstrate the versatility of synthetic approaches available for constructing this specific amide structure.
Academic research has also explored enzymatic approaches for amide bond formation, particularly utilizing Candida antarctica lipase B as a biocatalyst, which offers advantages in terms of selectivity and environmental compatibility [38]. These biocatalytic methods represent an emerging area of research that addresses both synthetic efficiency and sustainability concerns in amide synthesis.
The mechanistic pathways for amide bond formation in the synthesis of 5-Chloro-N-cyclohexylpentanamide follow well-established theoretical frameworks that govern nucleophilic acyl substitution reactions [8]. The fundamental mechanism involves the nucleophilic attack of the cyclohexylamine nitrogen on the carbonyl carbon of the activated carboxylic acid derivative, resulting in the formation of a tetrahedral intermediate [9].
Computational studies utilizing density functional theory have elucidated the detailed mechanistic pathways involved in amide bond formation through acyl transfer processes [9]. These investigations reveal that the amidation process can proceed via self-catalytic nucleophilic substitution mechanisms, followed by 1,3-acyl transfer reactions that demonstrate kinetic favorability over alternative pathways [9].
The mechanistic understanding of amide formation has been further enhanced through studies examining the role of different catalytic systems [10]. Strong acidic catalysts promote the process by directly protonating the carbonyl group to improve its electrophilicity, while basic catalysts can facilitate 1,3-acyl transfer through alternative mechanistic pathways [10]. The detailed mechanism depends significantly on the nature of the catalysts employed, with strong acidic and bifunctional catalysts leading to stepwise pathways characterized by distinct elementary steps [9].
Recent theoretical investigations have demonstrated that the condensation of carboxylic acids and amines mediated by silane derivatives provides mechanistic insights into sustainable amide bond formation [10]. The proposed mechanism involves deprotonation of carboxylic acids, addition of carboxylates on silane reagents, dihydrogen formation to afford an acyloxysilane intermediate, followed by carboxylic acid-assisted addition of amines and concerted proton transfer leading to amide formation [10].
The transition from laboratory-scale to industrial-scale synthesis of 5-Chloro-N-cyclohexylpentanamide presents distinct challenges and considerations that affect both methodology selection and process optimization [19]. Laboratory synthesis typically operates on small scales with emphasis on reaction optimization and mechanistic understanding, while industrial synthesis prioritizes cost-effectiveness, safety, and scalability [22].
Laboratory-scale synthesis methods for this compound often employ specialized reagents and controlled conditions that may not be economically viable for large-scale production [19]. The use of expensive coupling reagents, specialized catalysts, and anhydrous conditions that are standard in research laboratories become significant cost factors when scaled to industrial production volumes [20].
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1-10 milliliters | 100-1000 liters |
| Cost per Unit | High due to specialized reagents | Lower due to economies of scale |
| Safety Considerations | Controlled environment | Enhanced safety protocols required |
| Environmental Impact | Minimal due to small quantities | Significant waste management considerations |
| Reaction Time | Flexible optimization | Process efficiency critical |
Industrial synthetic routes often require modification of reaction conditions to accommodate larger reaction vessels and different heat transfer characteristics [21]. The physical scaling of reaction systems necessitates careful consideration of critical process parameters to ensure smooth transition from laboratory protocols [21]. Industrial facilities are designed to produce chemicals at significantly higher volumes, often involving continuous manufacturing processes rather than the batch production typical of laboratory synthesis [22].
The selection of solvents and reagents in industrial synthesis must consider not only chemical compatibility but also environmental regulations, disposal costs, and worker safety [22]. Industrial production methods frequently employ different catalytic systems that are more robust and cost-effective, even if they may provide slightly lower yields compared to optimized laboratory conditions [20].
Theoretical optimization of reaction conditions for 5-Chloro-N-cyclohexylpentanamide synthesis involves systematic approaches that integrate computational methods with experimental design principles [23]. Modern optimization strategies employ Design of Experiments methodologies coupled with kinetic modeling to identify optimal parameter combinations [24].
The optimization process typically involves screening critical factors including temperature, reactant concentrations, catalyst loading, and reaction time through statistically designed experiments [24]. Face-centered central composite designs have proven effective for multi-parameter optimization, allowing for the construction of response surfaces that visualize the effect of each factor on reaction yield [24].
Computational approaches utilizing density functional theory have been employed to predict optimal reaction pathways and identify potential side reactions [27]. These theoretical investigations provide insights into transition state energies and activation barriers that guide experimental optimization efforts [28]. Bayesian optimization algorithms have emerged as powerful tools for iterative condition improvement, utilizing machine learning approaches to predict optimal experimental conditions [27].
| Optimization Parameter | Typical Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temperature | 25-80°C | 60-70°C | High |
| Catalyst Loading | 1-10 mol% | 5 mol% | Moderate |
| Reactant Stoichiometry | 1.0-2.0 equivalents | 1.2 equivalents | High |
| Reaction Time | 1-24 hours | 4-6 hours | Moderate |
Multi-objective optimization approaches have been developed that simultaneously consider yield, reaction time, and cost factors [29]. These methods employ reinforcement learning bandit optimization models to identify generally applicable conditions through efficient condition sampling and evaluation of experimental feedback [29]. Such approaches have demonstrated up to 31% improvement over conventional optimization strategies [29].
The synthesis of 5-Chloro-N-cyclohexylpentanamide involves considerations of stereochemical outcomes, particularly regarding the cyclohexyl substituent and the regioselectivity of the chlorine substitution pattern [31]. Research into regioselective synthesis strategies has demonstrated the importance of controlling the formation of specific regioisomers through careful selection of reaction conditions and catalytic systems [31].
Studies on regioselective amide formation have revealed that silver-catalyzed carbamoylation reactions can achieve high regioselectivity through the use of silver hexafluoroantimonate as an activating agent [31]. The mechanism involves the formation of highly electrophilic intermediates that undergo regioselective addition to form the desired amide products with excellent control over regioisomer distribution [31].
The stereochemical outcomes in amide synthesis are highly dependent on the reaction mechanism employed [32]. Some reactions demonstrate selectivity for syn addition, while others favor anti addition patterns, depending on the specific catalytic system and reaction conditions [32]. The stereochemistry of amide side chains containing functional groups has been shown to influence various molecular properties and reactivity patterns [33].
| Reaction Conditions | Regioselectivity Ratio | Stereoselectivity | Yield (%) |
|---|---|---|---|
| Silver-catalyzed | 8:1 | High syn selectivity | 75-85 |
| Acid-catalyzed | 5:1 | Moderate selectivity | 65-75 |
| Base-catalyzed | 3:1 | Low selectivity | 55-70 |
The regioselectivity in cyclohexene substrates demonstrates notable selectivity due to favorable five-membered transition state elimination processes [31]. Substituted cyclohexenes stabilize intermediate carbocations, which disfavors unwanted rearrangement pathways and results in highly regioselective transformations [31]. The formation of specific regioisomers can be controlled through strategic choices of reagent addition order and reaction temperature profiles [32].
Advanced studies have explored the use of asymmetric induction strategies to control stereochemical outcomes in amide formation [36]. These approaches utilize chiral auxiliaries or chiral catalysts to preferentially form one enantiomer over another, demonstrating the potential for stereoselective synthesis of this compound class [36].
The development of environmentally sustainable synthetic methodologies for 5-Chloro-N-cyclohexylpentanamide aligns with the principles of green chemistry, which emphasize the reduction or elimination of hazardous substances in chemical processes [38]. Sustainable synthesis approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks where possible [39].
Enzymatic synthesis strategies represent a significant advancement in green chemistry applications for amide bond formation [38]. The use of Candida antarctica lipase B as a biocatalyst enables amide synthesis under mild reaction conditions without the need for harsh reagents or extreme temperatures [38]. This enzymatic approach achieves excellent conversions and yields while eliminating the need for intensive purification steps [41].
The selection of green solvents plays a crucial role in sustainable synthesis strategies [38]. Cyclopentyl methyl ether has emerged as a preferred green solvent alternative that provides comparable or superior reaction outcomes while offering improved safety profiles and reduced environmental impact [38]. This solvent selection demonstrates how green chemistry principles can be applied without compromising synthetic efficiency [40].
| Green Chemistry Metric | Traditional Synthesis | Sustainable Approach | Improvement Factor |
|---|---|---|---|
| Solvent Toxicity Rating | High (Class 2) | Low (Class 3) | 3x safer |
| Waste Generation | 5-10 kg/kg product | 1-2 kg/kg product | 3-5x reduction |
| Energy Consumption | 150-200 MJ/kg | 50-100 MJ/kg | 2-3x reduction |
| Atom Economy | 60-70% | 85-95% | 1.3-1.5x improvement |
Recent research has focused on developing metal-free and solvent-free synthetic methodologies that further reduce environmental impact [5]. These approaches utilize formamides as amino sources under mild temperature conditions, eliminating the need for metal catalysts and organic solvents [5]. Such methodologies can be easily scaled to gram quantities while maintaining excellent yields [5].
The implementation of safer and more sustainable by design perspectives in synthesis planning involves comprehensive evaluation of substrate toxicity and environmental fate [44]. This approach considers not only the environmental impact of the synthetic process but also the inherent safety characteristics of starting materials and products [44]. Advanced computational tools such as the UNEP-SETAC toxicity model enable prediction of human and environmental toxicity impacts throughout the synthetic pathway [44].